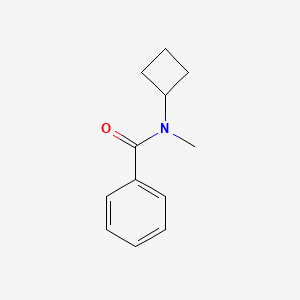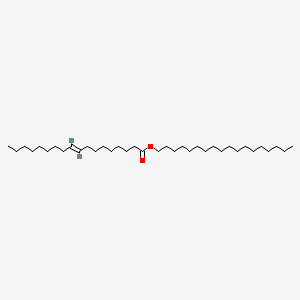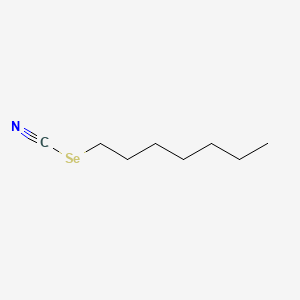![molecular formula C17H32GdN4O7 B13817840 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium, also known as gadoteric acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). This compound is a complex of gadolinium with a macrocyclic ligand, which enhances its stability and reduces the risk of releasing free gadolinium ions, which can be toxic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium involves the complexation of gadolinium ions with a macrocyclic ligand. The ligand is typically synthesized through a multi-step process that includes the formation of the macrocyclic ring and the introduction of carboxymethyl and hydroxypropyl groups. The final step involves the addition of gadolinium ions to form the complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure it meets the required standards for medical use.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The complexation reaction typically involves gadolinium chloride or gadolinium nitrate as the source of gadolinium ions. The reaction is carried out in an aqueous solution, often at elevated temperatures to facilitate the formation of the complex.
Major Products: The major product of the reaction is the gadolinium complex, which is isolated and purified for use as a contrast agent in MRI.
Aplicaciones Científicas De Investigación
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying complexation reactions and the behavior of gadolinium complexes. In biology and medicine, it is used as a contrast agent in MRI to enhance the visibility of internal structures, aiding in the diagnosis of various conditions.
Mecanismo De Acción
The primary mechanism of action of 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium is its ability to enhance the contrast of images in MRI. The gadolinium ion has paramagnetic properties, which affect the relaxation times of nearby water protons, leading to enhanced image contrast. The macrocyclic ligand stabilizes the gadolinium ion, preventing its release and reducing toxicity.
Comparación Con Compuestos Similares
Similar compounds include other gadolinium-based contrast agents such as gadopentetate dimeglumine and gadobutrol. Compared to these compounds, 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium offers enhanced stability due to its macrocyclic structure, reducing the risk of gadolinium release and associated toxicity.
List of Similar Compounds:- Gadopentetate dimeglumine
- Gadobutrol
- Gadoteridol
- Gadoversetamide
Propiedades
Fórmula molecular |
C17H32GdN4O7 |
|---|---|
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium |
InChI |
InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28); |
Clave InChI |
ZGFNGGUWNROSAD-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O.[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)

![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)

